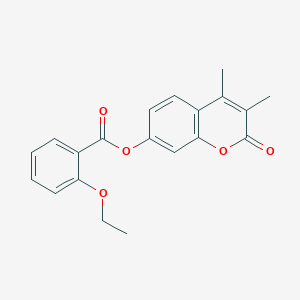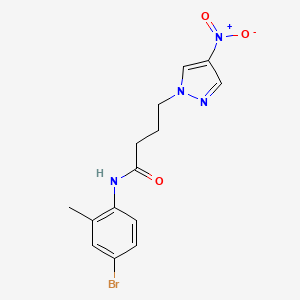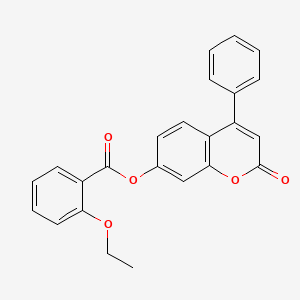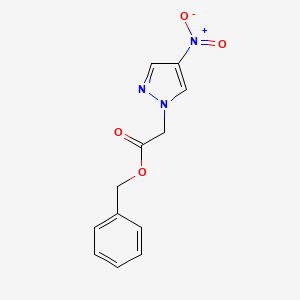
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Overview
Description
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It may also interact with other cellular targets, leading to its observed biological activities.
Biochemical and Physiological Effects:
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to possess anti-inflammatory and antioxidant activities. In vivo studies have suggested that it may have neuroprotective effects and could potentially be used for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate in lab experiments include its relatively simple synthesis method, its potential as a drug candidate, and its diverse range of biological activities. However, its limitations include its low solubility in water, which may limit its use in certain experimental settings, and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate. These include further investigations into its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its use in combination with other drugs or therapies. Additionally, studies on its toxicity and potential side effects are needed to fully evaluate its safety for use in humans.
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated for its antitumor, antimicrobial, and anti-inflammatory activities. In biochemistry, it has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-23-17-8-6-5-7-16(17)20(22)24-14-9-10-15-12(2)13(3)19(21)25-18(15)11-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKSIGXKQCVQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide](/img/structure/B4227113.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4227131.png)

![N-(2-fluoro-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227142.png)
![4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4227149.png)

![N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea](/img/structure/B4227156.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4227158.png)

![ethyl {2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4227183.png)

